REACTION_CXSMILES
|
CC([O-])=O.CC([O-])=O.[Cu+2:9].[CH:10]1[CH:29]=[CH:28][C:26](=[O:27])/[C:12](=[CH:13]/[NH:14][CH2:15][CH2:16][NH:17]/[CH:18]=[C:19]2/[CH:20]=[CH:21][CH:22]=[CH:23][C:24]/2=[O:25])/[CH:11]=1>C(O)C>[CH:21]1[CH:20]=[C:19]([CH:18]=[N:17][CH2:16][CH2:15][N:14]=[CH:13][C:12]2[C:26]([O-:27])=[CH:28][CH:29]=[CH:10][CH:11]=2)[C:24]([O-:25])=[CH:23][CH:22]=1.[Cu+2:9] |f:0.1.2,5.6|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 80° C. for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
24 h |
Name
|
Salen-Cu
|
Type
|
product
|
Smiles
|
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Cu+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |